molecular formula C43H66O14 B1672571 Gymnemic acid I CAS No. 122168-40-5

Gymnemic acid I

Cat. No. B1672571
CAS RN: 122168-40-5
M. Wt: 807 g/mol
InChI Key: VEFSVJGWJQPWFS-KANBBQNYSA-N
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Description

Gymnemic acid I is a triterpene glycoside found in Gymnema sylvestre . It has antihyperglycemic activities and inhibits glucose-induced phosphorylation of serine 70 on S6 kinase (S6K1) and serine 2448 on mTOR, caspase-3 activity, and apoptosis . It also increases autophagy in MIN-6 pancreatic β cells when used at a concentration of 5 µg/ml .


Synthesis Analysis

Gymnemic acid I is one of the main components among a group of bioactive triterpene saponins belonging to the gymnemic acid class . The plant Gymnema sylvestre, widely used in traditional medicine, is known to contain these saponins . Gymnemic acid was fermented separately by Lactobacillus casei, Lactobacillus rhamnosus, Bifidobacterium bifidum, and by their mix co-culture .


Molecular Structure Analysis

The molecular formula of Gymnemic acid I is C43H66O14 . It is a triterpenoid saponin, composed of a triterpene backbone with one or more sugar molecules attached .


Chemical Reactions Analysis

Gymnemic acid I has been found to interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway .


Physical And Chemical Properties Analysis

Gymnemic acid I is a powder . Its molecular weight is 806.97 .

Safety and Hazards

It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Gymnemic acid I . Prolonged or repeated exposure should be avoided and all sources of ignition should be kept away . It is also advised to avoid dust formation and avoid contacting with skin and eye .

Future Directions

Gymnemic acid I holds great prospects in dietary as well as pharmacological applications . It could potentially be used as a source of nutraceuticals or as a functional food ingredient . These findings suggest the potential value of GA-rich PCD extract powder in various applications in the pharmaceutical, nutraceutical, or food industries .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFSVJGWJQPWFS-ZXKKMYOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474619
Record name Gymnemic acid I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gymnemic acid I

CAS RN

122168-40-5
Record name (3β,4α,16β,21β,22α)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122168-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gymnemic acid I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122168405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gymnemic acid I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GYMNEMIC ACID I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N67JJ0K34T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the primary mechanisms by which Gymnemic acid I exhibits its antidiabetic effects?

A1: Gymnemic acid I (GA I) primarily exerts its antidiabetic effects through multiple pathways:

  • Inhibition of Glucose Absorption: GA I demonstrates a moderate inhibitory effect on glucose absorption in the intestines. This effect is attributed to its ability to compete with glucose for binding sites, thereby reducing the amount of glucose entering the bloodstream. []
  • Stimulation of Insulin Secretion: GA I promotes insulin release from pancreatic β-cells, particularly under high glucose conditions. This effect is thought to be mediated by its interaction with ion channels or other signaling molecules involved in insulin secretion. []
  • Promotion of Autophagy: Research suggests that GA I can trigger autophagy in pancreatic β-cells, particularly under high glucose stress. This protective mechanism helps to remove damaged cellular components and improve β-cell survival, potentially preserving insulin production. []
  • Inhibition of Protein Biosynthesis: GA I has been identified as a protein biosynthesis inhibitor, specifically targeting the ribosome complex. While this mechanism's role in its antidiabetic effect is not fully understood, it highlights the compound's multifaceted biological activity. []

Q2: How does Gymnemic acid I protect pancreatic β-cells from high glucose-induced damage?

A: Studies indicate that GA I protects β-cells from high glucose-induced apoptosis, primarily by promoting autophagy. [] By activating the mechanistic target of rapamycin (mTOR)-dependent autophagy pathway, GA I facilitates the degradation and recycling of damaged cellular components. This process helps to maintain cellular homeostasis and prevent apoptosis, thereby enhancing β-cell survival under high glucose stress. []

Q3: What is the role of computational chemistry in understanding Gymnemic acid I's activity?

A: Computational chemistry plays a crucial role in understanding GA I's activity, especially in the context of drug development. Molecular docking studies, for example, have been employed to predict the binding affinity of GA I and its analogs to target proteins like peroxisome proliferator-activated receptor gamma (PPARγ) and protein tyrosine phosphatase 1B (PTP 1B). [, ] These studies provide insights into the potential interactions of GA I with these targets and their implications for its antidiabetic activity.

Q4: Has there been any research on using nanotechnology to enhance the delivery of Gymnemic acid I?

A: Yes, recent research has explored using silver nanoparticles (AgNPs) synthesized using GA I as a potential approach to improve its therapeutic efficacy. [] The study demonstrated that GA I-mediated AgNPs exhibited enhanced anti-hyperglycemic activity in diabetic rats compared to GA I alone. This suggests that nanoformulations of GA I may offer improved bioavailability and therapeutic potential for treating type 2 diabetes. []

Q5: What are the limitations of current research on Gymnemic acid I, and what are potential future directions?

A5: While research on GA I shows promise, several limitations need to be addressed:

  • Bioavailability Concerns: The oral bioavailability of GA I is reported to be low, potentially limiting its effectiveness. Future research should explore strategies like nanoformulations or chemical modifications to enhance its absorption and bioavailability. []

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